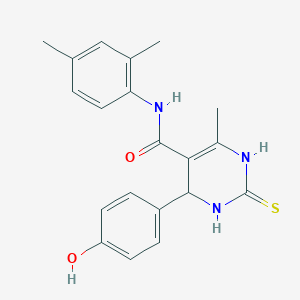

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-11-4-9-16(12(2)10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-5-7-15(24)8-6-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMGKUDCRLLOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydropyrimidine ring and various functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.49 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H23N3OS |

| Molecular Weight | 365.49 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thioxo group and the hydroxyphenyl moiety are believed to enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Biological Activities

Numerous studies have explored the biological activities of this compound. Key findings include:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of antibacterial and antifungal activity against clinical strains of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

3. Anti-inflammatory Effects

Some research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study 1: Antibacterial Efficacy

A study conducted on synthesized derivatives demonstrated that the presence of specific substituents on the phenyl rings significantly influenced their antibacterial activity. Compounds with hydroxy substituents showed enhanced inhibition against Escherichia coli compared to those without . -

Case Study 2: Anticancer Activity

In a comparative study involving various tetrahydropyrimidine derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a potential candidate for further anticancer drug development.

Case Study: Cytotoxicity Evaluation

A study focused on synthesizing new tetrahydropyrimidine derivatives demonstrated that certain modifications to the core structure enhanced cytotoxic activity against breast and colon cancer cell lines. The study utilized in vitro assays to measure cell viability and apoptosis rates, indicating that the compound could be a lead structure for developing novel anticancer agents .

Anti-inflammatory Potential

The compound's thioxo group may contribute to its anti-inflammatory properties. In silico studies have suggested that similar compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase.

Case Study: Molecular Docking Studies

Molecular docking studies conducted on related compounds revealed significant binding affinities to 5-lipoxygenase (5-LOX), suggesting potential as an anti-inflammatory agent. These findings warrant further investigation into the therapeutic applications of N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in treating inflammatory diseases .

Analgesic Properties

Preliminary research has indicated that derivatives of this compound may possess analgesic properties. The structural similarity to other known analgesics suggests a potential mechanism of action through modulation of pain pathways.

Case Study: Analgesic Activity Assessment

In a patent application, a related compound was reported to exhibit analgesic effects in animal models. This suggests that further exploration of this compound could lead to new analgesic medications .

Antimicrobial Activity

There is emerging evidence that thioxo-containing compounds can exhibit antimicrobial properties. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study: Antimicrobial Testing

Research on structurally similar compounds has shown effectiveness against various bacterial strains. The incorporation of the thioxo group may enhance the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations:

Carboxamide vs.

Position 4 Substituents: The 4-hydroxyphenyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with non-polar phenyl () or electron-withdrawing fluorophenyl () groups . Hydroxyl groups may enhance solubility but could increase metabolic degradation compared to halogenated or alkylated analogs .

Thioxo vs. Oxo Groups :

- The 2-thioxo group in the target compound and analogs (–4) contributes to conformational rigidity and sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding) .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

- The hydroxyl group in the target compound may elevate its melting point compared to non-polar analogs due to stronger intermolecular hydrogen bonds .

- Fluorinated or cyano-substituted analogs () exhibit moderate solubility in ethanol or DMSO, suggesting the target compound may follow similar trends .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : React 4-hydroxyphenyl aldehyde derivatives with thiourea and ethyl acetoacetate under acidic conditions (e.g., acetic acid or HCl) to form the tetrahydropyrimidine core .

- Step 2 : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. Solvents like ethanol or acetone are used, with temperature control (80–100°C) to optimize yield .

- Critical Factors : Purity depends on recrystallization solvents (e.g., ethanol) and reaction time (8–24 hours) to avoid byproducts .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl, hydroxyl, and thioxo groups) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., boat conformation of the tetrahydropyrimidine ring) .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to explore mechanistic targets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for better solubility of intermediates .

- Catalyst Selection : Compare yields using triethylamine vs. sodium hydride to enhance cyclization efficiency .

- DoE (Design of Experiments) : Vary temperature (70–110°C), molar ratios (1:1 to 1:3), and reaction time to identify optimal parameters .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

- Case Study : If Compound A shows antibacterial activity in one study but not another:

- Variable Control : Replicate assays under identical conditions (e.g., bacterial strain, growth medium, and compound concentration) .

- Structural Comparison : Use molecular docking to assess binding affinity differences due to substituents (e.g., hydroxyl vs. methoxy groups) .

- Meta-Analysis : Review literature for trends (e.g., electron-withdrawing groups enhancing activity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodology :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-hydroxyphenyl with 4-cyanophenyl) and test activity .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to predict activity of untested derivatives .

Key Considerations for Researchers

- Data Reproducibility : Document solvent purity, bacterial strain sources, and instrument calibration to mitigate variability .

- Ethical Compliance : Ensure biological testing adheres to institutional biosafety protocols (e.g., BSL-2 for cell cultures) .

- Open Science : Share crystallographic data (e.g., CCDC entries) for collaborative validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.